1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole

Lipophilicity Antiparasitic Physicochemical property

1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole (CAS 478030-41-0) is a synthetic 1,2-disubstituted benzimidazole bearing an N-1 2-methylbenzyl group and a C-2 trifluoromethyl substituent. It is a member of the 2-(trifluoromethyl)-1H-benzimidazole class, which has been systematically explored for antiparasitic activity.

Molecular Formula C16H13F3N2
Molecular Weight 290.28 g/mol
CAS No. 478030-41-0
Cat. No. B3140552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole
CAS478030-41-0
Molecular FormulaC16H13F3N2
Molecular Weight290.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C16H13F3N2/c1-11-6-2-3-7-12(11)10-21-14-9-5-4-8-13(14)20-15(21)16(17,18)19/h2-9H,10H2,1H3
InChIKeyMQMWPJVIKLNRCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole (CAS 478030-41-0): A Lipophilic 2-Trifluoromethyl Benzimidazole Scaffold for Structure-Activity Relationship (SAR) and Antiparasitic Development


1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole (CAS 478030-41-0) is a synthetic 1,2-disubstituted benzimidazole bearing an N-1 2-methylbenzyl group and a C-2 trifluoromethyl substituent. It is a member of the 2-(trifluoromethyl)-1H-benzimidazole class, which has been systematically explored for antiparasitic activity [1]. The compound has a molecular weight of 290.28 g/mol, zero hydrogen bond donors, and a calculated XLogP3 of 4.3, positioning it within a lipophilic region that is distinct from clinically used benzimidazole carbamates such as albendazole (XLogP3 ~2.5) and mebendazole (XLogP3 ~2.7) [2]. These properties indicate a fundamentally different pharmacokinetic profile that must be considered in compound selection for in vitro or in vivo pharmacodynamic studies.

Why Generic Substitution Is Not Valid for 1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole


Benzimidazole derivatives are not pharmacologically interchangeable due to profound sensitivity of antiparasitic activity to substituent-dependent physicochemical parameters. A systematic study of 29 benzimidazole analogs demonstrated that giardicidal activity of 2-(trifluoromethyl)-1H-benzimidazoles is primarily driven by lipophilicity, hydrogen bond donor count, and molecular volume, while membrane permeability (Caco-2 Papp) is a poor predictor of activity for this subclass [1]. Therefore, swapping the 2-methylbenzyl group at N-1 or the trifluoromethyl group at C-2 for alternative substituents can alter LogP by >1 log unit and change the hydrogen bonding landscape, leading to unpredictable losses in target engagement. Consequently, generic substitution with a 'similar' benzimidazole without matching these specific physicochemical fingerprints risks failure in biological assays and misleads SAR interpretation. Quantitative evidence below substantiates the unique positioning of this compound relative to its closest analogs.

Quantitative Differentiation Evidence for 1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole vs. Clinical Benzimidazole Carbamates


1.8-log Unit Increase in Lipophilicity (XLogP3) vs. Albendazole Drives Membrane Partitioning

The computed octanol-water partition coefficient (XLogP3) of 1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is 4.3 [1]. In contrast, the clinical reference albendazole (a benzimidazole carbamate) has a calculated XLogP3 of approximately 2.5 [2]. This represents an ~1.8 log unit increase in lipophilicity for the target compound. The difference is primarily attributable to the replacement of the polar methyl carbamate group at C-2 with a hydrophobic trifluoromethyl group and the addition of a lipophilic 2-methylbenzyl side chain at N-1.

Lipophilicity Antiparasitic Physicochemical property

Complete Elimination of Hydrogen Bond Donors Compared to Albendazole and Mebendazole

1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole possesses zero hydrogen bond donors (HBD = 0) [1]. In contrast, albendazole has 3 HBD (carbamate NH and two benzimidazole NH tautomers) and mebendazole has 2 HBD [2]. The complete absence of hydrogen bond donors in the target compound reduces the desolvation penalty for membrane crossing and eliminates the dependence of antiparasitic activity on apparent Caco-2 permeability that is observed in carbamate-containing analogs [3].

Hydrogen bonding Drug-likeness Permeability

Reduced Rotatable Bonds vs. Albendazole Simplify Conformational Space and Improve Ligand Efficiency Potential

The target compound has only 2 rotatable bonds [1], whereas albendazole has 5 rotatable bonds due to its propylthio side chain [2]. Fewer rotatable bonds imply lower conformational entropy loss upon binding, which can translate into improved binding enthalpy efficiency per heavy atom. This rigidification may be advantageous when targeting parasitic proteins with constrained binding pockets.

Conformational flexibility Ligand efficiency Drug design

Class-Level Evidence: Giardicidal Activity of 2-CF₃ Benzimidazoles Is Governed by Lipophilicity and HBD, Not Caco-2 Permeability

A comprehensive SAR study of 29 benzimidazole derivatives demonstrated that the giardicidal activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives is influenced primarily by lipophilicity, hydrogen bond donors, and molecular volume, while apparent Caco-2 permeability does not predict potency in this subclass [1]. This contrasts with benzimidazole carbamates, where permeability is tightly correlated with activity. This finding positions lipophilicity-optimized analogs such as 1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole favorably within this QSAR framework.

Giardia duodenalis Permeability SAR

Recommended Application Scenarios for 1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole Based on Quantitative Differentiation Evidence


Lipophilicity-Driven Antiparasitic Probe in Giardia duodenalis Trophozoite Assays

With an XLogP3 of 4.3 and zero hydrogen bond donors, this compound is ideally suited as a lipophilic probe in giardicidal screening cascades, where activity is known to depend on LogP and HBD rather than Caco-2 permeability [1]. Its property profile places it in the optimal QSAR space for 2-CF₃ benzimidazoles (as identified in the 2012 Hernández-Covarrubias study), enabling researchers to directly test hypotheses about lipophilicity-driven antiparasitic mechanisms.

Scaffold for Structure-Based Optimization of Non-Carbamate Benzimidazole Antiparasitics

The total absence of hydrogen bond donors and only 2 rotatable bonds make this compound a rigid, lipophilic core suitable for fragment-based or structure-guided design. Unlike albendazole, it lacks the carbamate warhead associated with tubulin polymerization inhibition, potentially offering a distinct mechanism of action. This scaffold can serve as a starting point for exploring novel antiparasitic targets beyond tubulin, guided by the physicochemical SAR rules established in the literature [1].

Physicochemical Model Compound for Membrane Partitioning Studies

The computed logP of 4.3 and zero HBD count position this compound as a useful model solute for studying membrane partitioning in Caco-2 or PAMPA models, particularly in comparative studies with more polar benzimidazoles. Because its giardicidal activity is not limited by apparent permeability [1], researchers can isolate the contribution of passive membrane partitioning from active transport effects in cellular antiparasitic assays.

Synthetic Building Block for Diversifying 1,2-Disubstituted Benzimidazole Libraries

The compound features a chemically stable 2-methylbenzyl group at N-1 and a trifluoromethyl group at C-2, both of which are amenable to further functionalization. Vendors such as AKSci offer it at 95% purity , and its PubChem-listed SMILES and InChI identifiers confirm its structural identity. This enables procurement for high-throughput parallel synthesis of focused libraries targeting neglected parasitic diseases, with confidence in batch-to-batch reproducibility.

Quote Request

Request a Quote for 1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.